REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].Cl[CH2:6][C:7](=O)[C:8](=[O:10])[CH3:9]>C(O)C>[NH2:1][C:2]1[S:3][CH:6]=[C:7]([C:8](=[O:10])[CH3:9])[N:4]=1
|
Name
|
|
Quantity
|
6.79 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
10.75 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(C)=O)=O
|
Name
|
Bas 1960
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The dark brown suspension was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
to form a light brown solid which
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed with 1:1 hexanes/ether (100 mL), 1:1 hexanes/ethyl acetae (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over potassium hydroxide
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.91 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |